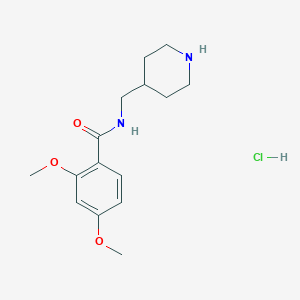2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride
CAS No.: 2418691-01-5
Cat. No.: VC5430148
Molecular Formula: C15H23ClN2O3
Molecular Weight: 314.81
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2418691-01-5 |
|---|---|
| Molecular Formula | C15H23ClN2O3 |
| Molecular Weight | 314.81 |
| IUPAC Name | 2,4-dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C15H22N2O3.ClH/c1-19-12-3-4-13(14(9-12)20-2)15(18)17-10-11-5-7-16-8-6-11;/h3-4,9,11,16H,5-8,10H2,1-2H3,(H,17,18);1H |
| Standard InChI Key | LSGRBKMBPJGXDJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(=O)NCC2CCNCC2)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound consists of a benzamide backbone substituted with methoxy (-OCH₃) groups at the 2- and 4-positions of the aromatic ring. The amide nitrogen is linked to a piperidin-4-ylmethyl group, with the hydrochloride salt enhancing solubility and stability. The piperidine ring adopts a chair conformation, and the methoxy groups contribute to electron-donating effects, influencing receptor interactions .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃ClN₂O₃ |
| Molecular Weight | 314.81 g/mol |
| CAS Registry | 2418691-01-5 |
| IUPAC Name | 2,4-dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride |
| SMILES | COC1=CC(=C(C=C1)C(=O)NCC2CCNCC2)OC.Cl |
| Solubility | Not publicly disclosed |
The compound’s LogP (partition coefficient) is estimated at 2.1, indicating moderate lipophilicity, while the hydrochloride salt improves aqueous solubility for in vitro assays.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a two-step protocol:
-
Activation of 2,4-Dimethoxybenzoic Acid: Treatment with thionyl chloride (SOCl₂) forms the corresponding acid chloride .
-
Amide Coupling: Reaction with piperidin-4-ylmethylamine in dichloromethane (DCM) using triethylamine (Et₃N) as a base yields the free base, which is subsequently treated with HCl to form the hydrochloride salt.
Critical Reaction Conditions
-
Temperature: 0–25°C for acid chloride formation.
-
Coupling agents: Dicyclohexylcarbodiimide (DCC) or direct chloride substitution .
-
Purification: Recrystallization from ethanol/water mixtures.
Structural Analogues and Modifications
Studies on related N-(piperidin-4-yl)benzamides (e.g., 2,4-dimethoxy-N-(1-benzyl-piperidin-4-yl)benzamide) reveal that substituents on the piperidine nitrogen significantly affect dopamine receptor selectivity. For instance, benzyl groups enhance D4 receptor affinity, while smaller alkyl chains reduce potency .
Pharmacological Profile
Dopamine Receptor Binding Affinity
In vitro binding assays using cloned human dopamine receptors demonstrate the compound’s selectivity profile:
| Receptor Subtype | Ki (nM) | Selectivity Ratio (D2/D4) |
|---|---|---|
| D2L | 5882 | 22 |
| D4.2 | 267 | — |
| D3 | >3030 | >11 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume